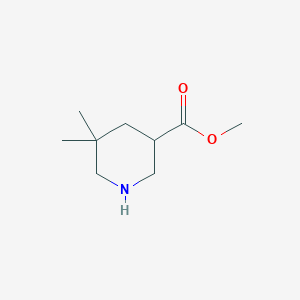
Methyl 5,5-dimethylpiperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5,5-dimethylpiperidine-3-carboxylate is a chemical compound with the molecular formula C9H17NO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,5-dimethylpiperidine-3-carboxylate typically involves the reaction of 5,5-dimethylpiperidine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,5-dimethylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Methyl 5,5-dimethylpiperidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5,5-dimethylpiperidine-3-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4,4-dimethylpiperidine-3-carboxylate
- Methyl 3,3-dimethylpiperidine-2-carboxylate
- Ethyl 5,5-dimethylpiperidine-3-carboxylate
Uniqueness
Methyl 5,5-dimethylpiperidine-3-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
Methyl 5,5-dimethylpiperidine-3-carboxylate is a piperidine derivative that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C11H19NO2
- Molecular Weight : 199.28 g/mol
- Chirality : The compound features chiral centers that influence its biological interactions.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, impacting metabolic pathways associated with diseases such as cancer and neurological disorders.
- Receptor Modulation : It interacts with specific receptors, modulating their activity to elicit biological responses.
Biological Activities
-
Inhibition of BCL6 :
- Recent studies have demonstrated that this compound selectively inhibits BCL6, a transcriptional repressor implicated in lymphoid malignancies. This inhibition may lead to potential applications in cancer therapy by promoting apoptosis in malignant cells.
- Cytotoxic Effects :
-
Neuroprotective Properties :
- Research indicates potential neuroprotective effects, making it a candidate for treating neurological disorders. Its structural features allow for effective interactions with neurotransmitter receptors.
Case Study 1: Cancer Therapy
A study investigated the effect of this compound on BCL6 inhibition in lymphoma cell lines. The results indicated a dose-dependent decrease in cell proliferation and increased apoptosis markers, suggesting its potential as a therapeutic agent against BCL6-driven cancers.
Case Study 2: Neuroprotection
In another study focusing on neurodegenerative diseases, the compound was tested for its ability to protect neuronal cells from oxidative stress-induced damage. Results showed that it significantly reduced reactive oxygen species (ROS) levels and improved cell survival rates compared to untreated controls.
Summary of Biological Activities
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl 5,5-dimethylpiperidine-3-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-9(2)4-7(5-10-6-9)8(11)12-3/h7,10H,4-6H2,1-3H3 |
InChI Key |
WEINCQKTCZRBAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CNC1)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















